molecular formula C17H10N2O2 B023607 N-(9-Acridinyl)maleimide CAS No. 49759-20-8

N-(9-Acridinyl)maleimide

Cat. No. B023607
CAS RN: 49759-20-8
M. Wt: 274.27 g/mol
InChI Key: NCFIKBMPEOEIED-UHFFFAOYSA-N
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Description

N-(9-Acridinyl)maleimide (NAM) is a fluorescent sulfhydryl reagent that has been extensively studied for its unique properties and applications. It is known for forming strong fluorescence when combined with thiols, exhibiting emission maxima at 426 nm upon excitation at 362 nm. NAM itself emits practically no fluorescence, highlighting its selectivity and sensitivity in applications involving thiol group reactions (Nara & Tuzimura, 1973).

Synthesis Analysis

NAM is synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid. This process results in NAM, which shows no substantial fluorescence by itself but forms strongly fluorescent coupling products with thiol compounds. The synthesis approach is tailored to enhance the reagent's selectivity for fluorometrical analysis, particularly for cysteine and glutathione (Nara & Tuzimura, 1978).

Molecular Structure Analysis

The molecular structure of NAM and its derivatives has been a subject of interest for its interaction with sulfhydryl groups. The addition of sulfite to the maleimide ring of NAM and subsequent hydrolysis results in strongly fluorescent derivatives, indicating a two-step reaction mechanism that involves the formation of succinimide ring adducts and their hydrolysis into amide-form adducts. This reaction pathway is crucial for understanding the fluorescent properties of NAM-sulfite adducts (Akasaka et al., 1986).

Chemical Reactions and Properties

NAM selectively reacts with thiol groups, forming strongly fluorescent addition products. This selectivity is leveraged in the fluorometric determination of thiol and disulfide compounds, where NAM's ability to form fluorescent complexes with sulfhydryl compounds is utilized for sensitive and selective analysis. The reaction of NAM with sulfite in wine, leading to fluorescent derivatives, exemplifies its chemical reactivity and the basis for its application in fluorometric analyses (Akasaka et al., 1993).

Physical Properties Analysis

The synthesis and properties of N-acridinylmaleimides, including NAM, reveal their applications as fluorescence thiol reagents. The reaction of NAM with thiol compounds, including proteins, forms strongly fluorescent addition products, which are further used to explore the physical properties of thiols in macromolecules. The comparative use of NAM and its derivatives as hydrophobic probes provides insights into the microenvironment of thiols in macromolecules, showcasing the versatility of NAM in biochemical analysis (Machida et al., 1978).

Chemical Properties Analysis

NAM's application extends to the fluorometric determination of sulfite, utilizing its reaction with sulfite to produce fluorescent derivatives. This method enables the sensitive detection of sulfite in environmental and biological samples, demonstrating the chemical properties of NAM that make it a valuable reagent in analytical chemistry. The specificity and sensitivity of NAM fluorometry for sulfhydryl compounds and enzyme activities further underline its utility in biochemical assays and environmental monitoring (Meguro et al., 2002).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

N-(9-Acridinyl)maleimide (NAM) is used as a fluorometrical reagent for thiol compounds . Thiol compounds, such as cysteine and glutathione, can be detected using NAM .

Methods of Application

NAM is synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . NAM itself shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .

Results or Outcomes

The application of NAM for the fluorometrical analysis of cysteine and glutathione is suggested . The coupling products of NAM with thiol compounds exhibit strong blue fluorescence, which can be used for detection .

Detection of Sulfite Molecules in Wine

Specific Scientific Field

This application is in the field of Food Chemistry .

Summary of the Application

N-(9-Acridinyl)maleimide is used to determine both the total and total bound sulfite molecules in wine .

Methods of Application

NAM reacts with sulfite in wine, producing strong fluorescent derivatives . This provides a sensitive fluorometric assay .

Results or Outcomes

The reaction of NAM with sulfite in wine produces strong fluorescent derivatives, which can be used for the sensitive detection of both total and bound sulfite molecules in wine .

Micro Determination of Glutathione and Related Substances

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

N-(9-Acridinyl)maleimide (NAM) is used for the micro determination of glutathione (GSH) and related substances in biological materials .

Methods of Application

NAM, which has negligible fluorescence, shows strong blue fluorescence by coupling with thiol compounds . This property is used for the detection of GSH and related substances .

Results or Outcomes

The application of NAM for the micro determination of GSH and related substances in biological materials is suggested . The coupling products of NAM with thiol compounds exhibit strong blue fluorescence, which can be used for detection .

Detection of Carnitine Palmitoyltransferase

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

N-(9-Acridinyl)maleimide is utilized in a simple and highly sensitive fluorometric assay to detect carnitine palmitoyltransferase .

Results or Outcomes

The reaction of NAM with carnitine palmitoyltransferase produces a fluorescent derivative, which can be used for the sensitive detection of carnitine palmitoyltransferase .

Micro Determination of Thiol Compounds in Biological Materials

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

N-(9-Acridinyl)maleimide (NAM) is used for the micro determination of thiol compounds in biological materials . Thiol compounds, such as cysteine and ergothioneine, can be detected using NAM .

Methods of Application

NAM, which has negligible fluorescence, shows strong blue fluorescence by coupling with thiol compounds . This property is used for the detection of thiol compounds .

Results or Outcomes

The application of NAM for the micro determination of thiol compounds in biological materials is suggested . The coupling products of NAM with thiol compounds exhibit strong blue fluorescence, which can be used for detection .

Improved Synthesis of N-(9-Acridinyl)maleimide

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

An improved synthesis of N-(9-Acridinyl)maleimide (NAM) has been reported .

Methods of Application

NAM was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid .

Results or Outcomes

The improved synthesis of NAM resulted in a higher yield compared to previous methods .

Safety And Hazards

N-(9-Acridinyl)maleimide may cause skin and eye irritation. It may also cause irritation of the respiratory tract . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-acridin-9-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-15-9-10-16(21)19(15)17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFIKBMPEOEIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198030
Record name N-(9-Acridinyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-Acridinyl)maleimide

CAS RN

49759-20-8
Record name N-(9-Acridinyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049759208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(9-Acridinyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Acridinyl)maleimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
Y Nara, K Tuzimura - Agricultural and Biological Chemistry, 1978 - academic.oup.com
The authors have reported 1) a new maleimide type fluorescent thiol reagent, N-(9-acridinyl)- maleimide (NAM). In this paper the syntheses of NAM and its coupling products with thiol …
Number of citations: 35 academic.oup.com
H Takahashi, Y Nara, K Tuzimura - Agricultural and Biological …, 1978 - Taylor & Francis
A fluorescent reagent, N-(9-acridinyl)maleimide, was studied for its application to the determination of GSH and the total thiol content (crude GSH) in mammalian tissues. The …
Number of citations: 31 www.tandfonline.com
T Kamata, K Akasaka, H Ohrui, H Meguro - Analytical sciences, 1993 - jstage.jst.go.jp
Materials and Methods Reagents and enzyme sources Most of the analytical grade reagents were purchased from Sigma Chem. Co., diluted and kept in an ice bath before use. Purified …
Number of citations: 17 www.jstage.jst.go.jp
KT Yamamoto - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 1993 - Elsevier
A fluorescent SH reagent, N-(9-acridiny1)maleimide (NAM), was used as a fluorescent probe to detect changes in the conformation of phytochrome from pea (Pisum sativum) seedlings …
Number of citations: 8 www.sciencedirect.com
T Kamata, H Ohrui, H Meguro - Journal of trace and microprobe …, 2002 - Taylor & Francis
We have developed a highly sensitive, simple, and practical enzymatic assay by N-(9-acridinyl)maleimide (NAM) fluorometry. An enzymatic method detects the special component …
Number of citations: 2 www.tandfonline.com
T Kamata, K Akasaka, H Ohrui… - Bioscience, biotechnology …, 1994 - Taylor & Francis
A sensitive assay of glutathione peroxidase activity by fluorometry with N-(9-acridinyl)maleimide was used to monitor the increase in GSSG with tert-butylhydroperoxide. The method …
Number of citations: 12 www.tandfonline.com
K Akasaka, T Suzuki, H Ohrui… - … and biological chemistry, 1986 - academic.oup.com
The fluorometric reaction of sulfite with N-(9-acridinyl)maleimide (NAM) was applied to high performance liquid chromatography (HPLC). It improved the sensitivity and accuracy for the …
Number of citations: 15 academic.oup.com
K Akasaka, H Ohrui, H Meguro… - Journal of AOAC …, 1993 - academic.oup.com
N-(9-Acridinyl)maleimide (NAM) reacts with sulfite in wine and gives strong fluorescent derivatives that lead to highly sensitive fluorometry of both total and bound sulfite in wine. Values …
Number of citations: 23 academic.oup.com
K Akasaka, H Matsuda, H Ohrui… - Agricultural and …, 1990 - Taylor & Francis
A highly sensitive fluorometric method for determining sulfite in wine is reported. N-(9-Aciridinyl)maleimide (NAM) reacted with the sulfite in wine quantitatively and gave strong …
Number of citations: 17 www.tandfonline.com
H Tanno, T Suzuki, H Meguro, N Esaki… - Agricultural and …, 1985 - jstage.jst.go.jp
NAMwassynthesized according to the reported method.^ Other reagents and solvents used were of analytical grade purchased from WakoPure Chem. Co. and used without further …
Number of citations: 3 www.jstage.jst.go.jp

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